![molecular formula C14H19N3O3 B5377764 N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5377764.png)
N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor that has gained significant attention in the field of neuroscience research. This compound has been shown to have potential therapeutic applications in treating a range of neurological disorders, including epilepsy, addiction, and anxiety. In
作用機序
N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which can lead to anticonvulsant, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects
N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been shown to have several biochemical and physiological effects. It increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which can lead to anticonvulsant, anxiolytic, and anti-addictive effects. N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide has also been shown to have neuroprotective effects, which may be due to its ability to increase GABA levels in the brain.
実験室実験の利点と制限
One advantage of using N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide in lab experiments is its potency as a GABA-AT inhibitor. This allows for the study of the effects of increased GABA levels in the brain. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide. One direction is the development of more potent and selective GABA-AT inhibitors. This could lead to the development of more effective treatments for neurological disorders. Another direction is the study of the long-term effects of N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide on brain function and behavior. This could provide valuable insights into the potential therapeutic applications of this compound. Finally, the study of the pharmacokinetics and pharmacodynamics of N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide could lead to the development of more effective dosing regimens for clinical use.
合成法
The synthesis of N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide involves several steps. The starting material is 2-furoic acid, which is converted to 2-furoyl chloride by reacting with thionyl chloride. The 2-furoyl chloride is then reacted with piperazine to form 4-(2-furoyl)-1-piperazine. This intermediate is then reacted with cyclopropylamine and acetic anhydride to yield N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in treating neurological disorders. It has been shown to be a potent GABA-AT inhibitor, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By increasing GABA levels, N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
特性
IUPAC Name |
N-cyclopropyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13(15-11-3-4-11)10-16-5-7-17(8-6-16)14(19)12-2-1-9-20-12/h1-2,9,11H,3-8,10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHHVINVGZUENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

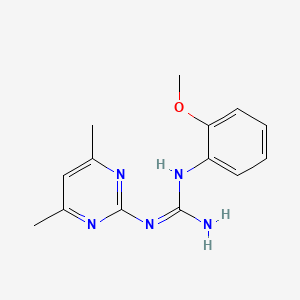
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5377685.png)
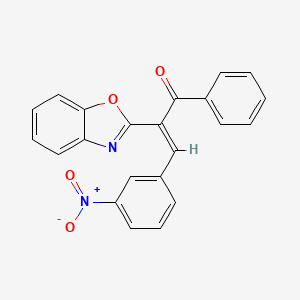
![2-bromo-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5377713.png)
![2-ethyl-4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5377717.png)
![N-cyclopropyl-1'-[(2-methoxypyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5377724.png)
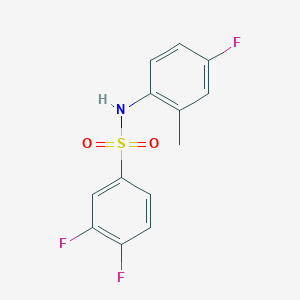
![N-(2-pyridinylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5377745.png)
![N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-methylpropanamide](/img/structure/B5377753.png)
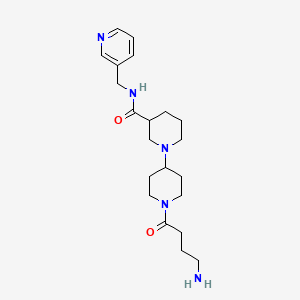
![4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5377777.png)
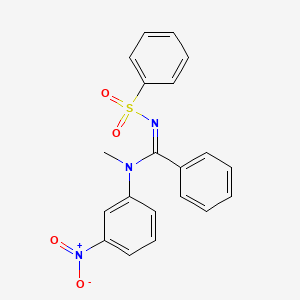
![4-{4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5377782.png)
![3-(methylthio)-N-((1S*,2R*)-2-{[1-(2-pyrazinylcarbonyl)-4-piperidinyl]amino}cyclobutyl)propanamide](/img/structure/B5377789.png)